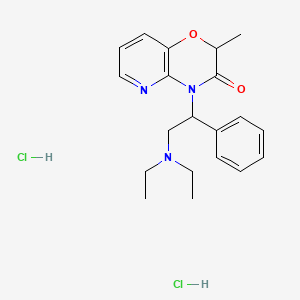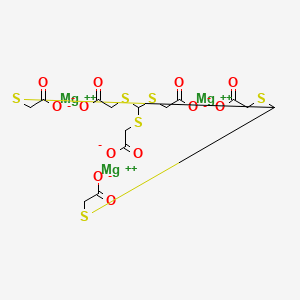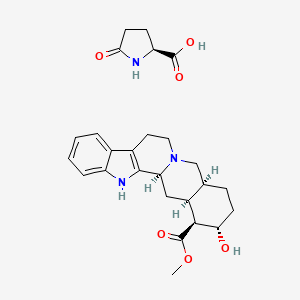
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(6,7-dihydro-2-methyl-2H-imidazol(2,1-b)(1,3,4)thiadiazin-3-yl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(6,7-dihydro-2-methyl-2H-imidazol(2,1-b)(1,3,4)thiadiazin-3-yl)-, hydrochloride is a complex organic compound that belongs to the class of substituted phenols. This compound is characterized by the presence of bulky tert-butyl groups and a fused heterocyclic ring system containing nitrogen and sulfur atoms. The hydrochloride form indicates that it is a salt, which may enhance its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the phenol derivative, followed by the introduction of tert-butyl groups through Friedel-Crafts alkylation. The heterocyclic ring system can be constructed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its pharmacological properties.
Industry: May find applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The presence of the imidazole and thiadiazine rings suggests potential interactions with enzymes or receptors, possibly affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1H-imidazol-2-yl)-
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3,4-thiadiazol-2-yl)-
Uniqueness
The unique combination of the tert-butyl groups and the fused heterocyclic ring system in this compound may confer specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
117829-29-5 |
|---|---|
Formule moléculaire |
C20H30ClN3OS |
Poids moléculaire |
396.0 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(2-methyl-6,7-dihydro-2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C20H29N3OS.ClH/c1-12-16(22-23-9-8-21-18(23)25-12)13-10-14(19(2,3)4)17(24)15(11-13)20(5,6)7;/h10-12,24H,8-9H2,1-7H3;1H |
Clé InChI |
AKYYOAJNRVZAOE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NN2CCN=C2S1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



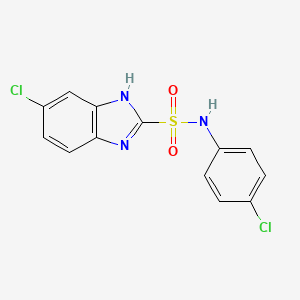

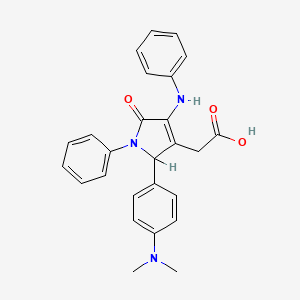

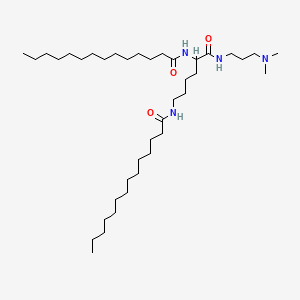
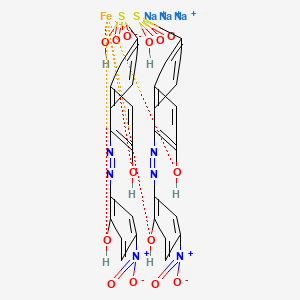
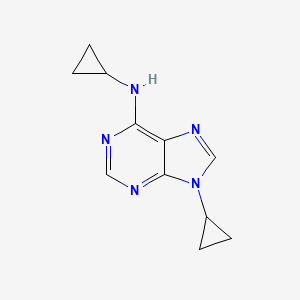
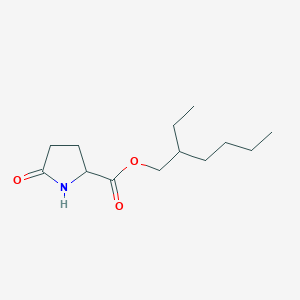

![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
